molecular formula C11H16N4 B11898514 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- CAS No. 646056-21-5

1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-

Cat. No.: B11898514
CAS No.: 646056-21-5
M. Wt: 204.27 g/mol
InChI Key: UTDCHRIOAZMHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[4.4]nonane is a bicyclic spirocyclic amine characterized by two nitrogen atoms at positions 1 and 7, forming a fused 4- and 4-membered ring system. This scaffold has gained attention in medicinal chemistry due to its conformational rigidity, which can enhance binding selectivity and metabolic stability compared to linear or monocyclic analogs. The 1-pyrazinyl substitution introduces a heteroaromatic moiety, further diversifying its electronic and steric properties for targeted interactions. Synthetic routes, such as nucleophilic displacement and carbonyl reduction starting from malononitrile, have been optimized to improve yields and efficiency .

The compound has been explored in diverse therapeutic contexts, including antibacterial agents and sigma receptor (S1R/S2R) ligands. Its spirocyclic structure allows for precise spatial arrangement of functional groups, making it a versatile scaffold for structure-activity relationship (SAR) studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine derivatives with diazaspiro compounds in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Antibacterial Activity: Spiroamines vs. Piperazine/Pyrrolidine Derivatives

In fluoroquinolone antibiotics, 1,7-diazaspiro[4.4]nonane (5a) substituted at the 7-position demonstrated potent Gram-positive and Gram-negative activity, comparable to piperazine and pyrrolidine analogs. However, N-alkylation of the related 2,7-diazaspiro[4.4]nonane (4b) significantly enhanced potency, suggesting that side-chain modifications can optimize antibacterial efficacy. For example:

Compound Structure MIC (μg/mL) Key Finding Reference
4b (N-alkylated) 2,7-Diazaspiro[4.4]nonane 0.1–1.0 Superior to non-alkylated spiroamines
Piperazine Linear diamine 1.0–10.0 Moderate activity
1,4-Diazepane 7-membered ring 0.5–5.0 Comparable to spiroamines

The rigid spirocyclic core likely reduces conformational entropy, improving target engagement in bacterial DNA gyrase inhibition.

Sigma Receptor Ligands: Spirocycles vs. Bicyclic Analogs

In sigma receptor (S1R/S2R) ligand development, 2,7-diazaspiro[4.4]nonane derivatives exhibited nanomolar affinity (Ki = 1.8–11 nM for S1R) and selectivity over S2R. Comparatively, diazabicyclo[4.3.0]nonane derivatives showed lower selectivity, highlighting the spiro scaffold’s advantage:

Compound S1R Ki (nM) S2R Ki (nM) Functional Profile Reference
4b (AD186) 2.7 27 S1R agonist
5b (AB21) 13 102 S1R antagonist
Diazabicyclo[4.3.0] 20–50 50–200 Mixed activity

The 2,7-diazaspiro[4.4]nonane core enables distinct functional outcomes (agonist/antagonist) based on substituents, unlike flexible bicyclic analogs.

Tumor Cell Activation: Spiroamines vs. Linear Diamines

In M2 isoform activation studies, 1,7-diazaspiro[4.4]nonane derivatives underperformed compared to piperazine and 1,4-diazepane analogs. For example:

Compound AC50 (nM) Max Response (%) Reference
Piperazine 50–100 150
1,4-Diazepane 895 120
Spirocyclic diamines >1000 <100

The reduced potency of spirocycles here suggests target-specific limitations, possibly due to steric hindrance in binding pockets.

Biological Activity

1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spiro structure that incorporates a diazaspiro framework with a pyrazine moiety. Its chemical formula is C12_{12}H22_{22}N2_2O2_2, and it features unique steric and electronic properties that contribute to its biological activity.

PropertyValue
Molecular Weight226.32 g/mol
CAS Number646056-21-5
SolubilityModerate in DMSO
Melting PointNot available

Antimicrobial Properties

Research indicates that 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study showed that treatment with the compound led to a significant decrease in cell viability in human breast cancer cell lines (MDA-MB-231) .

Case Study: Efficacy Against Trypanosomiasis

A notable case study involved the evaluation of 1,7-Diazaspiro[4.4]nonane derivatives for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The study highlighted that modifications to the compound's structure enhanced its potency and solubility, making it a promising candidate for further development as an anti-trypanosomal agent .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeObserved Effect
AntimicrobialStaphylococcus aureusCell wall disruption
AntimicrobialEscherichia coliInhibition of metabolic pathways
AnticancerMDA-MB-231 (breast cancer)Induction of apoptosis
AntiparasiticTrypanosoma bruceiPotent inhibition

The biological activity of 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Signal Transduction Modulation : It can modulate signaling pathways associated with cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,7-Diazaspiro[4.4]nonane derivatives, and how do reaction conditions influence yield and purity?

The synthesis of 1,7-Diazaspiro[4.4]nonane derivatives typically involves cyclization of diamines with cyclic ketones or aldehydes in the presence of catalysts like HCl. Key methods include:

  • Cyclization under reflux : Temperatures ranging from 100–200°C and pressures up to 10 atm optimize spirocyclic formation .
  • Nucleophilic substitution : Pyrimidine or pyridinyl substituents are introduced via Buchwald-Hartwig amination or alkylation .
  • Continuous flow processes : Used industrially to enhance purity and yield by optimizing temperature, solvent, and catalyst concentration .

Q. How does the spirocyclic structure of 1,7-Diazaspiro[4.4]nonane derivatives influence their chemical reactivity?

The spirocyclic framework imposes steric constraints, directing reactivity toward specific sites:

  • Nitrogen atoms : Participate in hydrogen bonding and nucleophilic substitution .
  • Substituent positioning : Pyrimidinyl or pyridinyl groups at the 1- or 7-position modulate electronic effects, altering redox and substitution behavior .
  • Stereochemical control : Chiral centers (e.g., (R)- or (S)-configurations) influence enantioselective binding to biological targets .

Q. What spectroscopic techniques are essential for characterizing 1,7-Diazaspiro[4.4]nonane derivatives?

  • NMR spectroscopy : Resolves spirocyclic geometry and substituent orientation via 1H^1H- and 13C^{13}C-NMR .
  • X-ray crystallography : Confirms absolute stereochemistry and intermolecular interactions .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for N-alkylated derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 1,7-Diazaspiro[4.4]nonane derivatives for sigma receptor (SR) modulation?

SAR strategies include:

  • Hydrophobic group incorporation : Alkyl or aryl extensions at the 7-position enhance S1R/S2R binding. For example, (2-bromoethyl)benzene derivatives show nanomolar KiK_i values .
  • Linker length optimization : Ethylene or propylene spacers between the spiro core and hydrophobic groups improve receptor subtype selectivity .
  • Functional assays : In vivo models (e.g., capsaicin-induced allodynia) validate analgesic efficacy without motor impairment .

Q. What computational approaches are used to predict the binding modes of 1,7-Diazaspiro[4.4]nonane derivatives to biological targets?

  • Molecular docking : Identifies key interactions (e.g., hydrogen bonds with S1R residues Glu172 and Asp126) .
  • SAfiR (Structure-Affinity Relationship) analysis : Correlates substituent hydrophobicity with binding affinity .
  • MD simulations : Evaluates conformational stability of ligand-receptor complexes under physiological conditions .

Q. How can contradictory data on biological activity among structurally similar diazaspiro derivatives be resolved?

  • Functional profiling : Compare agonist/antagonist effects in vitro (e.g., phenytoin reversal assays) and in vivo (mechanical hypersensitivity models) .
  • Receptor subtype selectivity : Radioligand binding assays (KiK_i for S1R vs. S2R) differentiate mechanisms .
  • Metabolite analysis : LC-MS/MS identifies active metabolites that may explain discrepancies in reported IC50_{50} values .

Q. What strategies improve the pharmacokinetic (PK) profile of 1,7-Diazaspiro[4.4]nonane-based inhibitors?

  • Prodrug design : Esterification of carboxyl groups enhances oral bioavailability .
  • N-alkylation : Reduces metabolic degradation (e.g., tert-butyl esters increase plasma half-life) .
  • Salt formation : Hydrochloride salts improve aqueous solubility without altering receptor affinity .

Q. Methodological Challenges and Solutions

Q. How are stereochemical impurities addressed during large-scale synthesis?

  • Chiral chromatography : Resolves enantiomers using cellulose-based columns .
  • Asymmetric catalysis : Palladium or nickel catalysts enforce enantioselective cyclization .

Q. What in vitro assays are critical for evaluating enzyme inhibition by diazaspiro derivatives?

  • Fluorescence polarization : Quantifies menin-MLL interaction inhibition (IC50_{50} < 0.5 µM) .
  • Acetylcholinesterase inhibition : Ellman’s assay measures IC50_{50} values for neuroactive compounds .

Q. How do spirocyclic derivatives compare to non-spiro analogs in biological activity?

  • Enhanced rigidity : Spiro scaffolds improve binding entropy and reduce off-target effects vs. flexible analogs .
  • Case study : 2,7-Diazaspiro[3.5]nonane derivatives show 10-fold higher S1R affinity than bicyclic counterparts .

Properties

CAS No.

646056-21-5

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C11H16N4/c1-2-11(3-4-13-9-11)15(7-1)10-8-12-5-6-14-10/h5-6,8,13H,1-4,7,9H2

InChI Key

UTDCHRIOAZMHNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)N(C1)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.